
Europium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium-nickel compounds are a fascinating class of materials that combine the unique properties of europium, a rare-earth element, with nickel, a transition metal. Europium is known for its luminescent properties and its ability to exist in multiple oxidation states, while nickel is renowned for its catalytic and magnetic properties. Together, these elements form compounds that have significant potential in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of europium-nickel compounds typically involves high-temperature reactions between europium and nickel or their respective oxides. One common method is the reduction of europium(III) oxide with metallic europium at high temperatures, followed by the reaction with nickel. For example, europium oxide can be reduced with metallic europium at 800°C and then reacted with nickel at 1150°C in a high vacuum to form europium-nickel compounds .
Industrial Production Methods: Industrial production of europium-nickel compounds often involves similar high-temperature reduction and reaction processes. The precise conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound with the correct stoichiometry and crystal structure.
Análisis De Reacciones Químicas
Types of Reactions: Europium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Europium can exist in multiple oxidation states, primarily +2 and +3, which allows it to participate in a range of redox reactions. Nickel, on the other hand, is known for its catalytic properties and can facilitate various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of europium-nickel compounds include halogens, acids, and bases. For example, europium reacts with halogens to form europium(III) halides, while nickel can react with acids to form nickel salts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of europium-nickel compounds depend on the specific reagents and conditions used. For example, the reaction of europium with chlorine can produce europium(III) chloride, while the reaction of nickel with sulfuric acid can produce nickel sulfate.
Aplicaciones Científicas De Investigación
Europium-nickel compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their catalytic and luminescent properties. In biology and medicine, europium’s luminescent properties are utilized in imaging and diagnostic applications. In industry, europium-nickel compounds are used in the production of high-performance materials, such as magnetic semiconductors and phosphors for display technologies .
Mecanismo De Acción
The mechanism of action of europium-nickel compounds is complex and involves multiple molecular targets and pathways. Europium’s ability to exist in multiple oxidation states allows it to participate in redox reactions, while nickel’s catalytic properties facilitate various chemical transformations. Together, these elements can interact with a range of molecular targets, including enzymes and other proteins, to exert their effects.
Comparación Con Compuestos Similares
Europium-nickel compounds can be compared with other rare-earth-transition metal compounds, such as europium-cobalt and europium-iron compounds. While all these compounds share some common properties, such as luminescence and catalytic activity, europium-nickel compounds are unique in their specific combination of properties. For example, europium-nickel compounds may exhibit different magnetic properties compared to europium-cobalt compounds due to the different electronic configurations of nickel and cobalt .
Similar Compounds
- Europium-cobalt compounds
- Europium-iron compounds
- Europium-copper compounds
- Europium-zinc compounds
These compounds share some similarities with europium-nickel compounds but also have distinct properties that make them suitable for different applications.
Propiedades
Número CAS |
12061-34-6 |
|---|---|
Fórmula molecular |
EuNi5 |
Peso molecular |
445.43 g/mol |
Nombre IUPAC |
europium;nickel |
InChI |
InChI=1S/Eu.5Ni |
Clave InChI |
JCMQTBZNLGKOBD-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[Ni].[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



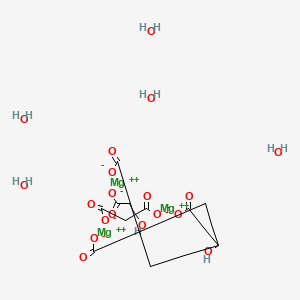
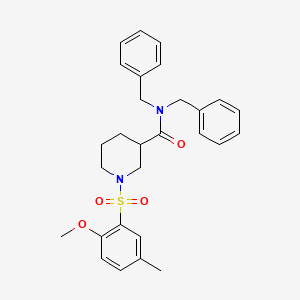
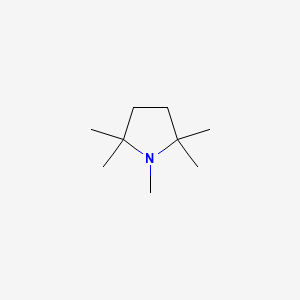

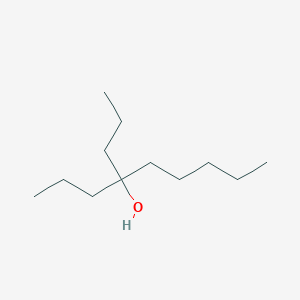

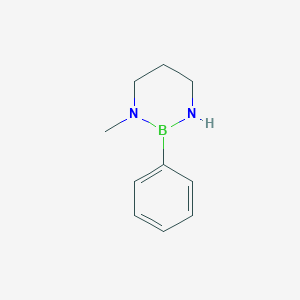



![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)
